molecular formula C23H25FN4S B13581495 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B13581495
M. Wt: 408.5 g/mol
InChI Key: AECPXJGDGKVPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its specific combination of a triazole ring and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H25FN4S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-hexyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C23H25FN4S/c1-2-3-4-7-13-28-22(20-15-25-21-12-6-5-11-19(20)21)26-27-23(28)29-16-17-9-8-10-18(24)14-17/h5-6,8-12,14-15,25H,2-4,7,13,16H2,1H3

InChI Key

AECPXJGDGKVPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.